![molecular formula C8H13NO B2934659 (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one CAS No. 2470279-10-6](/img/structure/B2934659.png)
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism by which it occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Applications
The synthesis of related heterospirocyclic compounds, like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been achieved, demonstrating applications in peptide synthesis. This process involves consecutive treatments with various reagents, highlighting the potential use of similar compounds as dipeptide synthons in the development of peptides, including those with antibiotic properties (Suter et al., 2000).
Antibacterial Agents
Novel compounds exhibiting potent antibacterial activity against respiratory pathogens have been designed, incorporating structural elements similar to (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one. These compounds demonstrate significant in vitro and in vivo activities against a variety of pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting their potential in treating respiratory tract infections (Odagiri et al., 2013).
Stereoselective Syntheses
Efficient stereoselective syntheses of compounds related to (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one have been reported, illustrating their significance as intermediates in the synthesis of pharmacologically important molecules. These methodologies enable the production of structurally complex and stereochemically defined compounds, potentially useful in the development of new drugs (Ibuka et al., 1981).
Chiroptical Properties
Studies on the chiroptical properties of diazirine chromophores related to (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one have been conducted, providing insights into the stereochemical aspects of these compounds. This research contributes to a deeper understanding of the molecular properties influencing the behavior and reactivity of spirocyclic and azaspirocyclic compounds (Shustov et al., 1990).
Drug Discovery Scaffolds
The development of azaspirocycles through diversity-oriented synthesis demonstrates the potential of (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one and related compounds as scaffolds in drug discovery. These methodologies enable the rapid generation of a variety of functionalized heterocycles, underlining the versatility and utility of spirocyclic compounds in medicinal chemistry (Wipf et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(7R)-7-methyl-6-azaspiro[3.4]octan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIPEVIJJSOJY-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.